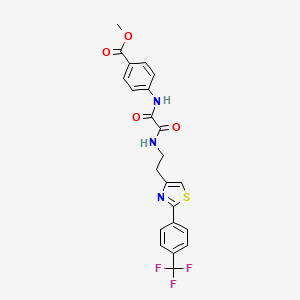![molecular formula C17H18ClN5O B11251563 N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline](/img/structure/B11251563.png)
N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHOXYANILINE is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHOXYANILINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
Alkylation: The tetrazole intermediate is then alkylated using 2-bromo-2-methylpropane to introduce the propan-2-yl group.
Coupling with 4-Methoxyaniline: The final step involves coupling the alkylated tetrazole with 4-methoxyaniline under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHOXYANILINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHOXYANILINE has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Industrial Processes: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHOXYANILINE involves its interaction with specific molecular targets. The tetrazole ring and chlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}-4-nitroaniline
- N-{2-[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}-4-hydroxyaniline
Uniqueness
N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHOXYANILINE is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
Molecular Formula |
C17H18ClN5O |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[2-[1-(4-chlorophenyl)tetrazol-5-yl]propan-2-yl]-4-methoxyaniline |
InChI |
InChI=1S/C17H18ClN5O/c1-17(2,19-13-6-10-15(24-3)11-7-13)16-20-21-22-23(16)14-8-4-12(18)5-9-14/h4-11,19H,1-3H3 |
InChI Key |
SVOBLWMHCIELQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=NN1C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-methoxyphenyl)sulfonyl]-N,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251488.png)
![3-(2-Chlorophenyl)-5-methyl-N-{5-[({[(oxolan-2-YL)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-YL}-1,2-oxazole-4-carboxamide](/img/structure/B11251496.png)
![2-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11251498.png)
![8-{[4-(2-Fluorophenyl)piperazino]sulfonyl}-1-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11251503.png)
![4-chloro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11251507.png)
![6-allyl-N-(2-isopropyl-6-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11251512.png)
![methyl 4-({[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}methyl)benzoate](/img/structure/B11251527.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11251544.png)
![N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide](/img/structure/B11251547.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11251554.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B11251556.png)

![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)cyclopentanamine](/img/structure/B11251566.png)
![2-(Methylsulfanyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11251571.png)
